molecular formula C5H4F3NO5S B8643454 2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]- CAS No. 34684-40-7

2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-

Cat. No. B8643454
CAS RN: 34684-40-7
M. Wt: 247.15 g/mol
InChI Key: OKRLWHAZMUFONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]- is a useful research compound. Its molecular formula is C5H4F3NO5S and its molecular weight is 247.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34684-40-7

Product Name

2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-

Molecular Formula

C5H4F3NO5S

Molecular Weight

247.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C5H4F3NO5S/c6-5(7,8)15(12,13)14-9-3(10)1-2-4(9)11/h1-2H2

InChI Key

OKRLWHAZMUFONP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Trifluoromethanesulfonyloxysuccinimide was prepared by the following procedure. To a dried flask equipped with a stirrer, under nitrogen, were added N-hydroxysuccinimide (2.10 g, 18.2 mmol), 60 mL of dried DME, and trifluoromethanesulfonyl chloride (2.00 mL, 18.7 mmol). The mixture was cooled in ice, and triethylamine (3 mL, 22 mmol) was added dropwise by syringe. After warming the reaction mixture to room temperature, 150 mL of methylene chloride was added and the organic layer was washed with water (3×100 mL) and dried. Evaporation of the solvent left 3.80 g of a white solid. Recrystallization from methylene chloride-hexane gave 3.22 g (71.6%) of N-trifluoromethanesulfonyloxysuccinimide: mp 122°-123°. A doubly recrystallized sample was prepared: mp 126°-127°; ir (KBr) 1695 (s), 1440 (s), 1230 (m), 1210 (m), 1140 (m), 1120 (m), 1030 (m), 790 (s), 590 (s); uv (CH3CN) 234 nm (shoulder) (ε=130); nmr (CDCl3) 2.85 (s); 19F nmr -71.54 ppm (s); mass spectrum 246.9781 (calcd for C5H4NO5F3S: 246.9762). Anal. Calcd for C5H4NO5F3S: C, 24.30; H, 1.63; N, 5.67; O, 32.37; F, 23.06; S, 12.97. Found: C, 24.16; H, 1.57; N, 5.95.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.